7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a difluoromethyl group at the 2nd position on the imidazo[1,2-a]pyridine scaffold. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and organic synthesis due to their unique structural properties .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the core structure of this compound, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been utilized in the development of various drugs due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines have been known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines have been used in the development of covalent inhibitors, suggesting that they may interact with biochemical pathways through covalent modification .
Result of Action
pneumoniae , suggesting potential antibacterial effects.
Action Environment
The functionalization of imidazo[1,2-a]pyridines has been achieved through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis , suggesting that the compound’s action could potentially be influenced by environmental conditions such as light and the presence of transition metals.
Preparation Methods
The synthesis of 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the hydroxydifluoromethylation of imidazo[1,2-a]pyridines using 1,1,1,3,3,3-hexafluoro-2-propanol as a promoter in a Friedel-Crafts reaction . The reaction conditions typically include the use of a suitable catalyst and specific temperature and pressure settings to ensure high yield and purity of the product.
In industrial production, bulk manufacturing and custom synthesis services are available for this compound. Companies like ChemScene provide this compound in various quantities, ensuring the compound meets the required specifications for research and development purposes .
Chemical Reactions Analysis
7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including substitution, oxidation, and reduction. The direct functionalization of the imidazo[1,2-a]pyridine scaffold is often achieved through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydroxydifluoromethylation reactions yield hydroxydifluoromethylated imidazo[1,2-a]pyridines, while substitution reactions can introduce various functional groups at different positions on the scaffold .
Scientific Research Applications
7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various pharmaceutical compounds due to its unique structural properties . It is also utilized in drug discovery and development, particularly in the design of antiviral, antifungal, and antitumor agents .
In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for the development of new synthetic methodologies and the exploration of novel chemical space .
Comparison with Similar Compounds
7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds within the imidazo[1,2-a]pyridine family. Some of these similar compounds include 3-bromo-7-fluoro-imidazo[1,2-a]pyridine and 2,7-dimethylimidazo[1,2-a]pyridine . These compounds share the imidazo[1,2-a]pyridine scaffold but differ in the substituents attached to the core structure.
The uniqueness of this compound lies in the presence of both a bromine atom and a difluoromethyl group, which confer distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
1202179-45-0 |
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Molecular Formula |
C8H5BrF2N2 |
Molecular Weight |
247.04 g/mol |
IUPAC Name |
7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H5BrF2N2/c9-5-1-2-13-4-6(8(10)11)12-7(13)3-5/h1-4,8H |
InChI Key |
KYRZGXNOIWYETP-UHFFFAOYSA-N |
SMILES |
C1=CN2C=C(N=C2C=C1Br)C(F)F |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)C(F)F |
Synonyms |
7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine |
Origin of Product |
United States |
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